![molecular formula C14H19NO B143714 3-Methyl-1-(2-phenylethyl)piperidin-4-one CAS No. 129164-39-2](/img/structure/B143714.png)
3-Methyl-1-(2-phenylethyl)piperidin-4-one
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Overview
Description
3-Methyl-1-(2-phenylethyl)piperidin-4-one is a chemical compound with the molecular formula C14H19NO . It is a pale-yellow to yellow-brown liquid . It is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs .
Synthesis Analysis
The synthesis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . In one method, Phenyl ethyl 4-piperidone reacts with different amines in the presence of toluene as a solvent. Water is removed and a Schiff base is formed. This Schiff base then undergoes reduction in the presence of Zn-Hg/HCl to obtain the reduced product of the Schiff base .Molecular Structure Analysis
The molecular structure of 3-Methyl-1-(2-phenylethyl)piperidin-4-one includes a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms . The molecular weight of the compound is 217.31 .Chemical Reactions Analysis
The chemical reactions of 3-Methyl-1-(2-phenylethyl)piperidin-4-one generally involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . The compound can also undergo phase II metabolic reactions, which include the formation of glucuronide or sulfate conjugates .Physical And Chemical Properties Analysis
3-Methyl-1-(2-phenylethyl)piperidin-4-one is a pale-yellow to yellow-brown liquid . It has a molecular weight of 217.31 . The compound has a storage temperature of 2-8°C .Scientific Research Applications
Drug Design and Synthesis
Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals . For instance, 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, a derivative of piperidine, is an important intermediate for the synthesis of Repaglinide, a well-known oral medicine for diabetes .
Biological and Pharmacological Activity
Piperidine derivatives have shown significant biological and pharmacological activity . The presence of halogen, carboxyl, nitro, or methyl groups on ring B can increase the cytotoxicity of the Piperidine derivatives .
Synthesis of Various Piperidine Derivatives
Scientific literature has documented intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Role in the Pharmaceutical Industry
Heterocyclic compounds play a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle . More than 7000 piperidine-related papers were published during the last five years .
Development of Synthesis Methods
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Discovery and Biological Evaluation of Potential Drugs
The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety have been covered .
Safety And Hazards
Future Directions
While specific future directions for 3-Methyl-1-(2-phenylethyl)piperidin-4-one are not mentioned in the search results, it is known that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . These compounds could be used as a template for the future development through modification or derivatization to design more potent antimicrobial agents .
properties
IUPAC Name |
3-methyl-1-(2-phenylethyl)piperidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-12-11-15(10-8-14(12)16)9-7-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNKVRCSKRJSSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=O)CCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342337 |
Source
|
Record name | 3-Methyl-1-(2-phenylethyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2-phenylethyl)piperidin-4-one | |
CAS RN |
82003-82-5, 129164-39-2 |
Source
|
Record name | 4-Piperidone, 3-methyl-1-phenethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082003825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-1-(2-phenylethyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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